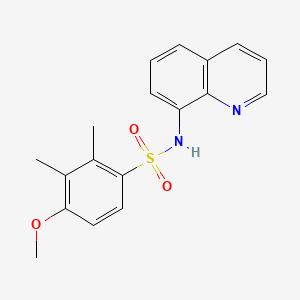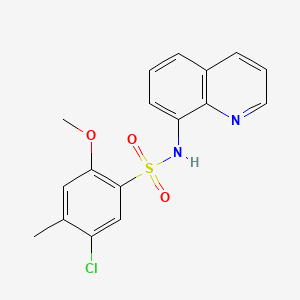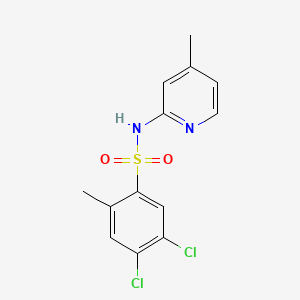![molecular formula C22H30N2O4S B13371350 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)
2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a sulfonyl group and a tert-butyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 5-tert-butyl-2-(pentyloxy)phenylamine, followed by the coupling with benzoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound’s structure allows for selective targeting of specific pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[5-Tert-butyl-2-(methoxy)phenyl]sulfonyl}amino)benzamide
- 2-({[5-Tert-butyl-2-(ethoxy)phenyl]sulfonyl}amino)benzamide
- 2-({[5-Tert-butyl-2-(propoxy)phenyl]sulfonyl}amino)benzamide
Uniqueness
Compared to similar compounds, 2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide stands out due to its specific pentyloxy group, which imparts unique chemical and physical properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C22H30N2O4S |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-[(5-tert-butyl-2-pentoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C22H30N2O4S/c1-5-6-9-14-28-19-13-12-16(22(2,3)4)15-20(19)29(26,27)24-18-11-8-7-10-17(18)21(23)25/h7-8,10-13,15,24H,5-6,9,14H2,1-4H3,(H2,23,25) |
Clave InChI |
XVQJYORMXVUOIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
![2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)


![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)

![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)

![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
